molecular formula C11H10N4S B3833489 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 58125-46-5

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B3833489
CAS No.: 58125-46-5
M. Wt: 230.29 g/mol
InChI Key: KDJMFZQAVZKLCW-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized for its wide spectrum of potential biological activities, which include antimicrobial properties . Its molecular framework combines a benzothieno moiety fused to a pyrimidine ring, which is in turn fused to a triazole ring . The triazolopyrimidine core is isoelectronic with the purine ring system, allowing it to act as a purine surrogate and making it a valuable bioisostere in the design of nucleic acid antimetabolites and other biologically active molecules . Researchers utilize this compound as a key synthetic intermediate for developing novel therapeutic agents. The core structure can be synthetically modified at various positions, enabling interactions with a wide range of biological receptors and making it a versatile scaffold in lead optimization . In the solid state, the crystal structure of related derivatives reveals that the molecular assembly can be stabilized by intermolecular hydrogen bonds, such as C–H···N interactions, forming dimers and zigzag chains, as well as π–π stacking interactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-2-4-8-7(3-1)9-10-12-5-14-15(10)6-13-11(9)16-8/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJMFZQAVZKLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319718
Record name NSC349838
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58125-46-5
Record name NSC349838
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC349838
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require precise control of temperature, pressure, and reaction time to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Methods and Cyclization Reactions

The core structure is synthesized via cyclization of hydrazino-substituted precursors. For example:

  • 4-Hydrazino-2-substituted-pyrimidines react with carbon disulfide under basic conditions to form triazolothienopyrimidines .

  • Formic acid and acetic acid cyclize hydrazino intermediates to yield derivatives like 4-amino-8,8-dimethyl-8,9-dihydrobenzothieno[3,2-e] triazolo[4,3-a]pyrimidine-5,6-dione (80–85% yields) .

Table 1: Cyclization Reactions

Starting MaterialReagent/ConditionsProductYieldSource
4-Hydrazino-pyrimidineCS₂, KOH (reflux)Triazolothienopyrimidine-3(2H)-thiones65–80%
Hydrazino intermediateHCOOH/HCl (reflux)4-Amino-triazolo[4,3-a]pyrimidine-5,6-dione80%
Hydrazino intermediateCH₃COOH (reflux)4-Amino-1,8,8-trimethyl-triazolo[4,3-a]pyrimidine-5,6-dione85%

Substitution Reactions

The N1 position of the triazole ring and the C3 position of the pyrimidine are reactive sites for functionalization:

  • Cyanogen bromide introduces amino groups at C3, forming 3-amino-5-(methylthio) derivatives .

  • Aromatic aldehydes condense with hydrazino precursors to yield hydrazones, which undergo oxidative cyclization with FeCl₃ to form aryl-substituted derivatives .

Table 2: Substitution Reactions

ReactantReagent/ConditionsProductYieldSource
4-Hydrazino-pyrimidineBrCN, HCl (reflux)3-Amino-5-(methylthio)triazolo[4,3-c]pyrimidine65%
Hydrazino intermediateRCHO (Ar), FeCl₃3-Aryl-5-(methylthio)triazolo[4,3-c]pyrimidine70–75%

Dimroth Rearrangement

Under basic conditions, triazolo[4,3-c]pyrimidines undergo Dimroth rearrangement to form triazolo[1,5-c] isomers. For example:

  • Heating 5-methoxy-triazolo[4,3-c]pyrimidine in NaOH yields 5-methoxy-triazolo[1,5-c]pyrimidine .

Key Mechanistic Insight:

  • The rearrangement involves ring-opening and re-closure, shifting the triazole ring position while retaining the fused benzothieno-pyrimidine framework .

Thione and Thiol Derivatives

Reactions with sulfur-containing reagents:

  • Carbon disulfide in pyridine converts hydrazino intermediates to 3-thioxo derivatives (e.g., 10b in ).

  • Potassium thiocyanate in acetic acid yields 1,4-diamino-3-thione derivatives (80% yields) .

Oxidative Cyclization

Hydrazones derived from aldehydes (e.g., 4-chlorobenzaldehyde ) undergo FeCl₃-mediated cyclization to form 3-aryl-triazolo[4,3-c]pyrimidines . These products are stable in acid but isomerize under basic conditions .

Functional Group Transformations

  • Methylation : Methyl iodide alkylates thiol groups to form 2-methylthio derivatives .

  • Hydrolysis : Methoxy or methylthio substituents can be hydrolyzed to hydroxyl or thiol groups under acidic/basic conditions (not explicitly reported but inferred from analogous systems).

Scientific Research Applications

8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial properties.

  • Medicine: : Explored for its potential therapeutic uses, such as in the treatment of certain diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations in analogous compounds include substituents on the triazole or pyrimidine rings, which influence electronic properties, steric bulk, and bioactivity.

Compound Name/ID Substituents/R-Groups Molecular Formula Key Features
Target Compound None (parent structure) C₁₃H₁₀N₄S Base structure with tetrahydro ring
Y500-3642 () 2-Phenol, 9-Ethyl C₁₉H₁₈N₄OS High logP (5.09), polar phenol group
4072-2765 () 2-Benzyl C₁₈H₁₆N₄S Lower logP (3.84), achiral
17a () 2-Cyano, diphenylpyrazole C₂₉H₂₁N₇S Nitrile (IR: 2219 cm⁻¹), yellow crystals
9b () 2-(4-Pyridyl), 7-methyl, 9-phenyl C₂₀H₁₅N₅S Aromatic substituents, pale yellow crystals
PDE1B Inhibitor () 6-(4-Chlorobenzyl) C₁₉H₁₅ClN₄OS Chlorophenyl enhances PDE1B binding

Structural Insights :

  • Electronic Effects : Nitrile (17a) and thione () groups alter electron density, impacting interactions with enzymatic targets.
  • Planarity : Aromatic substituents (e.g., phenyl in 9b) may enhance stacking interactions in hydrophobic pockets ().

Key Differences :

  • Catalysts : Piperidine () vs. phosphorous oxychloride ().
  • Solvents: Ethanol/DMF () vs. dioxane ().

Activity Trends :

  • PDE1B Selectivity : Methoxybenzyl and tetrahydro-2H-pyran groups () reduce off-target effects.
  • Antimicrobial Activity : Thione derivatives () and coumarin hybrids () show broad-spectrum efficacy.
Physicochemical Properties
  • Melting Points : Range from 288–292°C (17a) to >300°C (coumarin derivative 18, ), correlating with crystallinity and stability.
  • Solubility: Compounds with polar groups (e.g., phenol in Y500-3642) exhibit higher aqueous solubility despite high logP.

Biological Activity

The compound 8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the benzothieno-triazolo-pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C12H12N4S
  • Molecular Weight : 244.315 g/mol
  • CAS Number : 11892616

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of benzothieno compounds exhibit significant binding affinity to the 5-HT1A receptor , which is crucial for antidepressant and anxiolytic activities. For instance, studies on similar compounds have shown that (R)-isomers display a strong affinity for this receptor, leading to potential therapeutic effects in anxiety and depression management .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, certain derivatives have shown selective cytotoxicity towards p21-deficient cells, indicating a promising avenue for cancer treatment . The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Antimicrobial Activity

Preliminary studies suggest that benzothieno derivatives possess antimicrobial properties. The presence of the thiophene ring is believed to enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantStrong binding to 5-HT1A receptor
AnxiolyticReduced anxiety-like behavior in animal models
CytotoxicitySelective against p21-deficient cancer cells
AntimicrobialEffective against various bacterial strains

Case Study: 5-HT1A Receptor Binding Affinity

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that specific modifications in the molecular structure significantly influenced the binding affinity to the 5-HT1A receptor. The (R)-isomer of the compound demonstrated a unique mechanism of action distinct from conventional anxiolytics, suggesting potential for development into new therapeutic agents .

Mechanistic Insights

The biological activity of 8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be attributed to its ability to modulate neurotransmitter systems and induce apoptosis in cancer cells. Its interaction with adenosine receptors has also been investigated, providing insights into its multifaceted biological roles .

Q & A

Q. How can the synthesis of 8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine be optimized for high crystallinity?

Methodological Answer: The synthesis involves a two-step protocol:

Cyclocondensation : React 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with triethyl orthoformate under reflux (120°C, 4–6 hrs) to form an intermediate.

Hydrazide Coupling : Treat the intermediate with phenylhydrazine at room temperature (24–48 hrs) in ethanol.
Key Optimization Factors :

  • Use of dioxane as a solvent improves cyclization efficiency.
  • Slow cooling after reflux enhances crystal formation. Crystallinity is confirmed by single-crystal X-ray diffraction (SC-XRD), revealing planar triazole and pyrimidine rings with C–H∙∙∙N interactions stabilizing the lattice .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H-NMR : Identifies proton environments (e.g., cyclohexene CH2 at δ 1.91–3.11 ppm, aromatic protons at δ 7.40–9.61 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C≡N at ~2219 cm⁻¹, C=N at ~1625 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 306.38 for C17H14N4S) .
  • SC-XRD : Validates bond lengths (e.g., N1–N2 = 1.362 Å) and intermolecular interactions (e.g., π-π stacking) .

Q. What are the key structural features of the compound’s crystal lattice?

Methodological Answer: SC-XRD reveals:

  • Planar Triazole Ring : Maximum deviation = 0.0028 Å, with N1 in a trigonal planar geometry.
  • Cyclohexene Puckering : Adopts a half-chair conformation (Q(2) = 0.3816 Å, θ = 129.07°) .
  • Stabilizing Interactions :
    • Two C–H∙∙∙N hydrogen bonds form centrosymmetric dimers.
    • π-π stacking between pyrimidine and phenyl rings (distance = 3.6–3.8 Å) .

Q. Table 1: Crystallographic Parameters

ParameterValueSource
Space GroupP21/c
Unit Cell (Å)a = 8.62, b = 20.51
β Angle (°)111.98
R Factor0.060

Advanced Research Questions

Q. How does the Dimroth rearrangement influence the synthesis of triazolo[1,5-c]pyrimidine derivatives?

Methodological Answer: The Dimroth rearrangement occurs during oxidative cyclization of pyrimidinylhydrazones with iodobenzene diacetate (IBD):

Oxidative Cyclization : Forms [1,2,4]triazolo[4,3-c]pyrimidine intermediates.

Rearrangement Mechanism :

  • Protonation at N5 triggers ring opening.
  • Tautomerization shifts the triazole ring, followed by reclosure to yield [1,2,4]triazolo[1,5-c]pyrimidines.
    Applications : Enables regioselective synthesis of adenosine A2A/A3 receptor antagonists (e.g., for Parkinson’s disease research) .

Q. How can structure-activity relationships (SARs) guide the design of analogs for adenosine receptor antagonism?

Methodological Answer:

  • Substitution at C2 : Phenyl or 4-fluorophenyl groups enhance A3 receptor binding (IC50 < 100 nM) .
  • Cyclohexene Ring : Puckering (Q(2) = 0.3816 Å) modulates steric interactions with receptor pockets .
  • Biological Assays :
    • In vitro : Test inhibition of Shiga toxin trafficking in HeLa cells (EC50 values) .
    • In vivo : Evaluate anxiolytic/anticonvulsant activity in rodent models (e.g., 10 mg/kg doses) .

Q. Table 2: Biological Activity Data

DerivativeTarget ActivityIC50/EC50Source
2-Phenyl analogA3 Adenosine Receptor87 nM
2-(4-Fluorophenyl)Shiga Toxin Inhibition0.5 μM
2-CyanomethylAntileishmanial Activity62% @10mg/kg

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. hamster models) .
  • Structural Ambiguities : Some studies rely solely on IR/MS without NMR or SC-XRD validation .
    Resolution Strategies :
  • Reproduce synthesis using standardized protocols (e.g., IBD-mediated cyclization ).
  • Cross-validate activity with orthogonal assays (e.g., receptor binding + cytotoxicity screens) .

Q. What computational methods are effective for modeling ligand-receptor interactions?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in A2A adenosine receptors (PDB: 3REY).
  • MD Simulations : Analyze stability of π-π interactions between the triazole ring and receptor residues (e.g., Phe168) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with antagonistic potency .

Q. What strategies improve regioselective functionalization of the triazolo-pyrimidine core?

Methodological Answer:

  • Electrophilic Substitution : React at C5 using CS2/KOH in DMF to introduce thione groups (yield: 65–75%) .
  • Nucleophilic Aromatic Substitution : Replace Cl at C7 with amines under microwave irradiation (150°C, 20 min) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, 80°C) .

Q. How are puckering parameters analyzed in the cyclohexene ring, and what do they signify?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate θ (puckering amplitude) and φ (phase angle) from SC-XRD data.
    • For the title compound: θ = 129.07°, φ = 23.08°, indicating a half-chair conformation .
  • Implications : Puckering affects steric bulk and influences receptor binding or π-stacking efficiency .

Q. What protocols are recommended for evaluating antitoxin activity in cellular models?

Methodological Answer:

  • HeLa Cell Assay :
    • Treat cells with Shiga toxin (50 ng/mL) and test compound (0.1–10 μM).
    • Measure toxin internalization via fluorescence microscopy (anti-Stx2 antibodies) .
    • Calculate EC50 using dose-response curves (GraphPad Prism) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

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